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Compound of Interest

Compound Name: Topoisomerase inhibitor 3

Cat. No.: B15138130 Get Quote

Technical Support Center: RNA Topoisomerase
III Assays
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals minimize

DNA contamination in RNA Topoisomerase III assays.

Troubleshooting Guide
This guide addresses common issues encountered during RNA Topoisomerase III assays that

may be attributed to DNA contamination.
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Observed Problem Potential Cause Recommended Solution

Apparent RNA topoisomerase

activity in negative controls (no

enzyme added).

Contaminating DNA in the

RNA substrate preparation

may be acting as a substrate

for endogenous or

contaminating nucleases,

leading to altered migration on

a gel.

Treat the RNA substrate with

RNase-free DNase I prior to

the assay. Ensure all buffers

and reagents are certified

nuclease-free.[1]

Inconsistent or variable

topoisomerase activity

between replicates.

Inconsistent levels of DNA

contamination in different

aliquots of the RNA substrate.

Homogenize the RNA sample

thoroughly after purification

and DNase treatment. Perform

DNase treatment on the entire

batch of RNA substrate before

aliquoting.

Smearing or unexpected

bands on the gel, obscuring

the desired RNA product.

High molecular weight

genomic DNA contamination

can cause smearing.[2][3]

Partially degraded DNA can

appear as unexpected bands.

Optimize the DNase I

treatment protocol. Verify the

absence of DNA by running a

control sample on an agarose

gel.[3] Consider a secondary

purification step after DNase I

treatment, such as column

purification or

phenol:chloroform extraction.

[4]

Formation of strong RNA-

protein complexes that mimic

the topoisomerase product.

Some topoisomerases can

form stable complexes with

nucleic acids that are resistant

to standard proteinase K

digestion.[1] While not directly

a DNA contamination issue, it

can be a confounding factor.

After the stop buffer

incubation, perform a phenol-

chloroform extraction to

effectively remove the protein

before gel loading.[1]

No detectable topoisomerase

activity, even with positive

controls.

The DNase I used for

decontamination was not fully

inactivated and is degrading

the newly synthesized cDNA (if

Ensure complete inactivation

of DNase I. Heat inactivation

can be effective, but care must

be taken to avoid RNA

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5929105/
https://bitesizebio.com/2345/troubleshooting-rna-isolation/
https://dnatech.ucdavis.edu/faqs/how-should-i-purify-my-samples-how-should-i-remove-dna-or-rna-contamination
https://dnatech.ucdavis.edu/faqs/how-should-i-purify-my-samples-how-should-i-remove-dna-or-rna-contamination
https://www.researchgate.net/post/What-are-the-best-methods-for-removing-contaminating-gDNA-from-my-RNA-preparations-which-I-will-be-using-for-RT-PCR
https://pmc.ncbi.nlm.nih.gov/articles/PMC5929105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5929105/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


a reverse transcription step is

involved) or the RNA substrate

itself.

degradation.[5] Alternatively,

use a DNase removal resin or

column purification after

treatment.

Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove DNA contamination for an RNA Topoisomerase III assay?

A1: DNA contamination can lead to several artifacts in an RNA Topoisomerase III assay. Since

many Type IA topoisomerases, including Topoisomerase III, can act on both DNA and RNA,

contaminating DNA can compete with the RNA substrate, leading to an underestimation of RNA

topoisomerase activity.[1][6] Furthermore, contaminating DNA can be acted upon by the

topoisomerase or other contaminating nucleases, creating products that may be misinterpreted

as RNA topoisomerase activity, leading to false positives.

Q2: What is the most effective method for removing DNA from my RNA samples?

A2: The most common and effective method is treatment with RNase-free DNase I.[7] This can

be performed in-solution after RNA extraction or on-column during the purification process.[8]

For sensitive applications like enzymatic assays, in-solution treatment is often more thorough.

Q3: How can I be sure that my DNase I treatment has worked?

A3: To verify the removal of DNA, you can run an aliquot of your DNase-treated RNA on an

agarose gel. The absence of high molecular weight bands or smearing indicates the removal of

genomic DNA.[3] For a more sensitive assessment, you can perform a PCR reaction on the

RNA sample without a prior reverse transcription step (a "-RT" control). Amplification in this

reaction indicates the presence of contaminating DNA.[2][4]

Q4: Can the DNase I treatment itself affect my RNA Topoisomerase III assay?

A4: Yes. It is crucial to completely inactivate or remove the DNase I after treatment. Residual

DNase I activity can degrade your RNA substrate or any DNA oligonucleotides used in the

assay. Inactivation can be achieved through heat, addition of a specific inhibitor, or purification

of the RNA after digestion.[4][5]
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Q5: What are the optimal conditions for DNase I treatment?

A5: Optimal conditions can vary depending on the source of the RNA and the level of

contamination. A general starting point is to use 1-2 units of RNase-free DNase I per microgram

of RNA and incubate at 37°C for 15-30 minutes. It is advisable to optimize these conditions for

your specific experimental setup.

Experimental Protocols
Protocol 1: In-Solution DNase I Treatment of RNA
Substrate
This protocol describes the removal of contaminating DNA from a purified RNA sample before

its use in an RNA Topoisomerase III assay.

Reaction Setup: In an RNase-free microcentrifuge tube, prepare the following reaction mix:

Purified RNA: 1-10 µg

10X DNase I Reaction Buffer: 5 µL

RNase-free DNase I: 1 µL (2 units)

Nuclease-free water: to a final volume of 50 µL

Incubation: Gently mix by pipetting and incubate at 37°C for 15-30 minutes.

DNase I Inactivation/Removal (Choose one method):

Heat Inactivation: Add 1 µL of 0.5 M EDTA and heat at 75°C for 10 minutes. Note: High

temperatures can cause RNA degradation, so this method should be used with caution.[5]

Column Purification: Use an RNA cleanup spin column kit according to the manufacturer's

instructions to remove the DNase I and buffer components.

Phenol:Chloroform Extraction: Perform a standard phenol:chloroform extraction followed

by ethanol precipitation to purify the RNA.[1]
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Quantification: Quantify the concentration of the purified RNA using a spectrophotometer.

Quality Control: Assess the integrity of the RNA and the absence of DNA contamination by

running a sample on an agarose gel.

Protocol 2: RNA Topoisomerase III Activity Assay
This protocol is for a typical RNA topoisomerase III assay using a circular RNA substrate.

Reaction Setup: On ice, prepare the following reaction mixture in an RNase-free tube:

5X Reaction Buffer (100 mM Tris-HCl pH 7.5, 500 mM NaCl, 50 mM MgCl2, 0.5 mg/ml

BSA, 25% glycerol): 2 µL[1]

DNase-treated circular RNA substrate: 100-200 ng

Purified RNA Topoisomerase III: X units (empirically determined)

DTT (to a final concentration of 2 mM)[1]

Nuclease-free water: to a final volume of 10 µL

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

Reaction Termination: Stop the reaction by adding 2 µL of 5X Stop Buffer (1 mg/ml

proteinase K, 2.5% SDS, 100 mM EDTA) and incubate at 37°C for 15 minutes.[1]

Sample Preparation for Gel Electrophoresis: Add an equal volume of a denaturing gel

loading buffer (e.g., Gel Loading Buffer II).

Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis

(PAGE).
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Caption: Experimental workflow for an RNA Topoisomerase III assay.

Caption: Troubleshooting flowchart for DNA contamination in assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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